molecular formula C16H17N5O2 B2516044 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-2-yl)methanone CAS No. 2034273-02-2

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-2-yl)methanone

Cat. No. B2516044
CAS RN: 2034273-02-2
M. Wt: 311.345
InChI Key: DONJUWDQFZFJHI-UHFFFAOYSA-N
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Description

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-2-yl)methanone, also known as MMV390048, is a small molecule inhibitor that has shown potential in the treatment of malaria. This compound targets the Plasmodium falciparum parasite, which is responsible for the most severe form of the disease. In

Scientific Research Applications

Antimicrobial Activity

The pyrrolo[2,3-d]pyrimidine skeleton, which is a structural fragment of this compound, is known to exhibit antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial agents.

Adenosine Receptor Activity

Compounds with the pyrrolo[2,3-d]pyrimidine skeleton have also been found to show activity toward adenosine receptors . This means that this compound could potentially be used in research related to these receptors, which play important roles in various physiological processes.

Cytotoxic Activity

The pyrrolo[2,3-d]pyrimidine skeleton has been associated with cytotoxic activity . This suggests that the compound could potentially be used in cancer research, particularly in the development of new chemotherapeutic agents.

Synthesis of Spiro [pyrrole-2,5′-pyrrolo [2,3-d]pyrimidines]

The compound can be used in the synthesis of spiro [pyrrole-2,5′-pyrrolo [2,3-d]pyrimidines], a heterocyclic system that is difficult to access . This could be of interest in various areas of chemical research.

Pharmaceutical Ingredient Synthesis

The oxidation of tryptophan leads to several important metabolites carrying the 5-hydroxyindole moiety, as well as several active pharmaceutical ingredients . This compound could potentially be used in the synthesis of these ingredients.

Green Chemistry

The synthesis of this compound involves the use of solvents and catalysts of very low toxicity . This makes it an interesting subject of study in the field of green chemistry, which aims to reduce the environmental impact of chemical processes.

properties

IUPAC Name

(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c22-15(13-3-1-2-4-17-13)21-10-12-9-18-16(19-14(12)11-21)20-5-7-23-8-6-20/h1-4,9H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONJUWDQFZFJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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